molecular formula C17H18F2N2 B5618246 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B5618246
M. Wt: 288.33 g/mol
InChI Key: CPSDCJDJPJWQQY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 4-fluoroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions like anxiety or depression.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine
  • 1-(4-bromophenyl)-4-[(3-bromophenyl)methyl]piperazine
  • 1-(4-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine

Uniqueness

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is unique due to the presence of fluorine atoms, which can significantly influence its pharmacokinetic properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSDCJDJPJWQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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